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Compound of Interest

Compound Name: 1-Acetylindolin-3-one

Cat. No.: B091299

A comprehensive guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS) data interpretation for the structural confirmation of 1-Acetylindolin-3-one. This guide
provides a comparative analysis with related analogs, detailed experimental protocols, and
workflow visualizations to aid researchers, scientists, and drug development professionals in
their analytical endeavors.

Introduction

1-Acetylindolin-3-one, a derivative of the indolinone core, is a valuable scaffold in medicinal
chemistry and organic synthesis. Its structural confirmation is paramount for ensuring the
integrity of research and development activities. This guide presents a detailed interpretation of
the 1H NMR, 13C NMR, and mass spectrometry data expected for 1-Acetylindolin-3-one,
supported by comparative data from structurally similar compounds.

Data Presentation and Interpretation

The structural confirmation of 1-Acetylindolin-3-one (C10HoNO2) relies on the precise
interpretation of its spectroscopic data. The molecular weight of this compound is 175.18 g/mol
. Below is a detailed analysis of the expected NMR and MS data.

'H NMR Spectroscopy
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The proton NMR spectrum of 1-Acetylindolin-3-one is expected to exhibit distinct signals
corresponding to the aromatic protons of the benzene ring, the methylene protons of the five-
membered ring, and the methyl protons of the acetyl group. Due to restricted rotation around
the N-C(O) amide bond, some signals, particularly those of the aromatic protons, may appear
as a mixture of rotamers, leading to broadened or multiple sets of peaks.

Table 1: Expected *H NMR Spectral Data for 1-Acetylindolin-3-one and Comparison with

Analogs.
Expected
. Analog:
Chemical ) Analog: 1- )
] Coupling i ] Indolin-3-
Proton Shift (9, o Acetylindolin
_ Multiplicity Constant (J, one (*H
Assignment ppm) for 1- e (*H NMR,
. . Hz) NMR,
Acetylindolin CDCls)
CDCls)
-3-one
H-4 ~76-7.8 d ~7.5-8.0 ~8.1 (d) ~7.6 (d)
H-5 ~71-7.3 t ~75-8.0 ~7.2 (1) ~7.1 (1)
H-6 ~7.3-75 t ~75-8.0 ~7.3 (1) ~7.5 (1)
H-7 ~8.0-8.2 d ~8.0-8.5 ~7.2 (d) ~7.0 (d)
H-2 (CH2) ~4.0-4.2 s - ~4.1 (t) ~3.6 (s)
H-Acetyl
~2.2-24 s - ~2.2 (s)
(CH5)

o Aromatic Region (H-4, H-5, H-6, H-7): The protons on the benzene ring will appear in the
downfield region (7.0-8.2 ppm). The electron-withdrawing effect of the acetyl group and the
ketone at position 3 will deshield these protons. H-7 is expected to be the most deshielded
due to the anisotropic effect of the adjacent amide carbonyl group.

o Methylene Protons (H-2): The two protons at the C-2 position are adjacent to a nitrogen atom
and a carbonyl group, which will shift their signal downfield to approximately 4.0-4.2 ppm.
They are expected to appear as a singlet as there are no adjacent protons to couple with.
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o Acetyl Protons: The three protons of the methyl group in the acetyl moiety will give rise to a
sharp singlet at around 2.2-2.4 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum will provide key information about the carbon framework of the
molecule, including the two carbonyl carbons, the aromatic carbons, the methylene carbon,
and the methyl carbon.

Table 2: Expected 13C NMR Spectral Data for 1-Acetylindolin-3-one and Comparison with

Analogs.

Expected Chemical Analog: N- Analog: 1-

Carbon Assignment Shift (8, ppm) for 1- Acetylisatin (*3C Acetylindoline (13C
Acetylindolin-3-one NMR, DMSO-ds) NMR, CDCIs)

C-2 ~50 - 55 - ~48

C-3 (C=0, ketone) ~195 - 200 ~182.2

C-3a ~120 - 125 ~117.8 ~128

C-4 ~125-130 ~124.7 ~124

C-5 ~123 - 128 ~125.8 ~123

C-6 ~135-140 ~138.9 ~127

C-7 ~115-120 ~116.3 ~117

C-7a ~150 - 155 ~149.6 ~143

C-Acetyl (C=0) ~168 - 172 ~169.7 ~168

C-Acetyl (CHs) ~23-27 ~25.4 ~24

o Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl at C-3
will be significantly downfield, around 195-200 ppm. The amide carbonyl of the acetyl group
will appear at a more upfield position, approximately 168-172 ppm.
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e Aromatic Carbons: The six carbons of the benzene ring will resonate in the 115-155 ppm
range. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.

 Aliphatic Carbons: The methylene carbon (C-2) is expected around 50-55 ppm, and the
methyl carbon of the acetyl group will be the most upfield signal, at approximately 23-27

ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a
prominent protonated molecular ion [M+H]*.

Table 3: Expected ESI-MS Data for 1-Acetylindolin-3-one.

lon Expected m/z Interpretation
[M+H]* 176.0706 Protonated molecular ion
[M+Na]* 198.0525 Sodium adduct

Loss of ketene from the acetyl
[M-CH2CO]* 134.0549

group

Loss of carbon monoxide from
[M-CO]* 148.0757
the ketone

The fragmentation pattern will be crucial for confirming the structure. Key expected
fragmentation pathways include the loss of ketene (CH2=C=0) from the acetyl group and the
loss of carbon monoxide from the indolinone ring.

Experimental Protocols

Accurate data acquisition is fundamental for reliable structural elucidation. The following are
typical experimental protocols for NMR and MS analysis of 1-Acetylindolin-3-one.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1-Acetylindolin-3-one is dissolved in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIls or DMSO-de) in a5 mm NMR tube. A small amount
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of tetramethylsilane (TMS) can be added as an internal standard (& = 0.00 ppm).
e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30").

o Acquisition Parameters:

Spectral Width: ~16 ppm

Number of Scans: 16-64

Relaxation Delay (d1): 1-5 seconds

Acquisition Time: ~3-4 seconds
e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher (corresponding to the *H frequency).
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
o Acquisition Parameters:
» Spectral Width: ~240 ppm
= Number of Scans: 1024 or more, depending on sample concentration.

» Relaxation Delay (d1): 2 seconds

Mass Spectrometry (ESI-MS)

o Sample Preparation: A dilute solution of 1-Acetylindolin-3-one (e.g., 10-100 pg/mL) is
prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a
small amount of formic acid (e.g., 0.1%) to promote protonation.
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e Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped
with an electrospray ionization (ESI) source.

e Acquisition Parameters:

lonization Mode: Positive

o

o Capillary Voltage: 3-4.5 kV

o Drying Gas (N2): Flow rate of 5-10 L/min, temperature of 300-350 °C.
o Nebulizer Pressure: 1-2 Bar

o Mass Range: m/z 50-500

o Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the
collision gas, with collision energy optimized to achieve characteristic fragmentation.

Visualization of Analytical Workflows

The logical flow of experiments and data interpretation is crucial for unambiguous structure
confirmation.
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Figure 1. Workflow for the structural confirmation of 1-Acetylindolin-3-one.
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Figure 2. Key NMR and MS correlations for 1-Acetylindolin-3-one.

Conclusion

The structural confirmation of 1-Acetylindolin-3-one is unequivocally achieved through the
synergistic application of tH NMR, 3C NMR, and mass spectrometry. The characteristic
chemical shifts, coupling patterns, and fragmentation pathways provide a unique spectroscopic
fingerprint for this molecule. By comparing the acquired data with the expected values and
those of known analogs, researchers can confidently verify the identity and purity of their
synthesized compounds, ensuring the reliability of subsequent scientific investigations.

« To cite this document: BenchChem. [Unveiling the Structure: A Detailed Spectroscopic
Confirmation of 1-Acetylindolin-3-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091299#detailed-interpretation-of-nmr-and-ms-data-
for-1-acetylindolin-3-one-confirmation]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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